Acute Systemic Toxicity: OPQ vs. PQQ Disodium Salt (LD₅₀ Comparison)
In a head-to-head intraperitoneal acute toxicity study in male SPF-ICR mice (5 weeks old, 8 per group), PQQ·2Na exhibited an LD₅₀ of approximately 70 mg/kg, with 100% mortality at doses of 160–200 mg/kg. In contrast, the unsubstituted oxazopyrroloquinoline (OPQ, i.e., PQQ-oxazole) showed an LD₅₀ of approximately 1.0 g/kg (1000 mg/kg), with no mortality at 0.1–0.4 g/kg and only 2 of 8 deaths at 0.8 g/kg [1]. This represents an approximately 14-fold reduction in acute lethality.
| Evidence Dimension | Acute systemic toxicity (LD₅₀, intraperitoneal, mouse) |
|---|---|
| Target Compound Data | LD₅₀ ≈ 1.0 g/kg (1000 mg/kg) i.p. |
| Comparator Or Baseline | PQQ·2Na: LD₅₀ ≈ 70 mg/kg i.p. |
| Quantified Difference | Approximately 14-fold higher LD₅₀ (lower toxicity) |
| Conditions | Male SPF-ICR mice, 5 weeks old, i.p. administration, 14-day observation, n=8 per group |
Why This Matters
For procurement decisions in preclinical drug development, the 14-fold wider therapeutic window of OPQ directly translates to reduced animal mortality and broader dosing flexibility in in vivo efficacy studies.
- [1] U.S. Patent 5,236,930. Oxazopyrroloquinolines and use of oxazopyrroloquinolines. Mitsubishi Gas Chemical Co., Inc. Issued August 17, 1993. View Source
